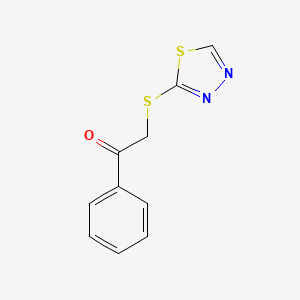
Benzoylmethylthio-1,3,4-thiadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylmethylthio-1,3,4-thiadiazole is a chemical compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. Benzoylmethylthio-1,3,4-thiadiazole, in particular, has garnered attention due to its unique structural features and promising biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological properties.
Wirkmechanismus
Target of Action
Benzoylmethylthio-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse pharmacological activities . The primary targets of these compounds are often cancer cells and microbial organisms . They have shown potent cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . In addition, they have demonstrated antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with key amino acid residues, leading to bonding and hydrophobic interactions . This interaction can disrupt the normal functioning of the target cells, leading to their death .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to interfere with various cellular processes, leading to cell death
Pharmacokinetics
It’s worth noting that many approved drugs are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .
Result of Action
The result of Benzoylmethylthio-1,3,4-thiadiazole’s action is the inhibition of growth and proliferation of target cells . It has shown potent anti-cancer activities with GI 50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines respectively . Furthermore, it has demonstrated antimicrobial activity against various organisms .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Benzoylmethylthio-1,3,4-thiadiazole has been found to interact with various biomolecules in biochemical reactions. It has been observed to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .
Cellular Effects
Benzoylmethylthio-1,3,4-thiadiazole has shown significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benzoylmethylthio-1,3,4-thiadiazole involves its interaction with key amino acid residues. This interaction is facilitated by the 1,3,4-substituted-thiadiazole moiety present in the compound .
Dosage Effects in Animal Models
The effects of Benzoylmethylthio-1,3,4-thiadiazole in animal models vary with different dosages. Studies are ongoing to determine the threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
Benzoylmethylthio-1,3,4-thiadiazole is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Benzoylmethylthio-1,3,4-thiadiazole within cells and tissues are currently under study. It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is hypothesized that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoylmethylthio-1,3,4-thiadiazole typically involves the reaction of benzoyl chloride with methylthiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiadiazole ring.
Industrial Production Methods: In an industrial setting, the production of Benzoylmethylthio-1,3,4-thiadiazole can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: Benzoylmethylthio-1,3,4-thiadiazole can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydrothiadiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: A parent compound with a similar core structure but lacking the benzoylmethylthio group.
Benzoylthio-1,3,4-thiadiazole: Similar structure but with a different substituent on the thiadiazole ring.
Methylthio-1,3,4-thiadiazole: Lacks the benzoyl group but retains the methylthio substituent.
Uniqueness: Benzoylmethylthio-1,3,4-thiadiazole stands out due to the presence of both benzoyl and methylthio groups, which confer unique chemical and biological properties. These substituents enhance its reactivity and potential as a therapeutic agent compared to its simpler counterparts.
Eigenschaften
IUPAC Name |
1-phenyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9(8-4-2-1-3-5-8)6-14-10-12-11-7-15-10/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNMGMGJUKCJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
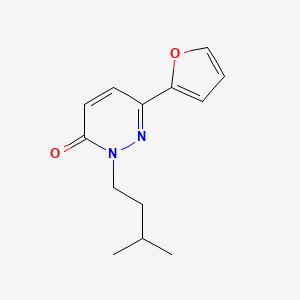
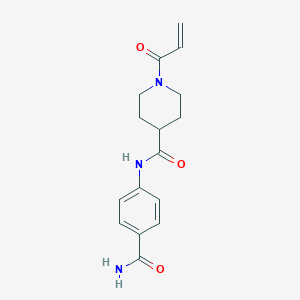
amino}propanoicacid](/img/structure/B2409652.png)
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide](/img/structure/B2409654.png)
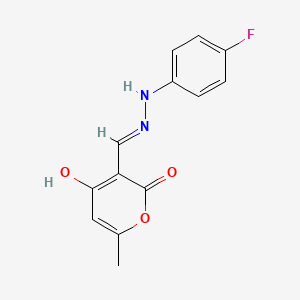
![1-(4-chlorophenyl)-2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-ethanone](/img/structure/B2409656.png)

![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline](/img/structure/B2409663.png)
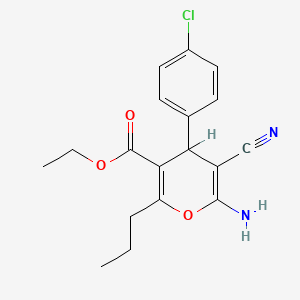
![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)
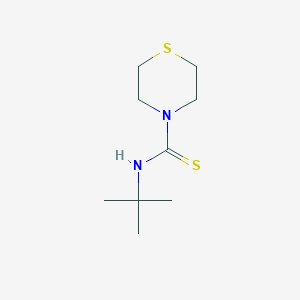
![3,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2409671.png)
